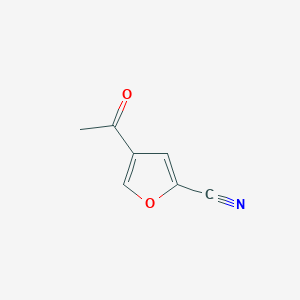

2-Furancarbonitrile, 4-acetyl-

Description

Contextualizing Furan (B31954) Derivatives as Privileged Scaffolds in Organic Synthesis

Furan and its derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry and organic synthesis. unife.itscielo.brgrowingscience.comresearchgate.net This term denotes molecular frameworks that are recurrent in a multitude of biologically active compounds, suggesting an evolutionarily favored structure for interacting with biological targets. scielo.br The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a core component of numerous natural products and pharmaceuticals. utripoli.edu.lynumberanalytics.com Its planarity and the presence of the heteroatom create a unique electronic distribution, making it a versatile building block for constructing complex molecular architectures. numberanalytics.com

The utility of the furan scaffold stems from its ability to be readily functionalized and to serve as a stable, yet reactive, core for the synthesis of a wide array of compounds. nih.gov Its derivatives have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyijabbr.com This has made the furan nucleus a focal point for the development of new therapeutic agents. utripoli.edu.lydalinyebo.com

Significance of Nitrile and Acetyl Functionalities in Heterocyclic Systems

The introduction of nitrile (—C≡N) and acetyl (—COCH₃) groups onto a heterocyclic ring, such as furan, dramatically influences its chemical properties and synthetic potential. The nitrile group is an exceptionally versatile functional group in heterocyclic chemistry. longdom.orgebsco.com It can serve as a precursor to various other functionalities, including amines, carboxylic acids, and amides, through well-established chemical transformations. ebsco.com Furthermore, the strong electron-withdrawing nature of the nitrile group can modulate the reactivity of the heterocyclic ring and influence its physical properties, such as solubility. longdom.org In many instances, nitriles are used as key intermediates in the construction of more complex heterocyclic systems. longdom.orgresearchgate.netresearchgate.netsapub.org

The acetyl group, a simple ketone, is also a powerful tool in synthetic organic chemistry. ichem.md Its carbonyl group provides a reactive site for a plethora of chemical reactions, including nucleophilic additions and condensations, which are fundamental in the assembly of larger molecules. ichem.md The acetyl group can activate the furan ring for certain reactions or be transformed into other functional groups, expanding the synthetic utility of the parent molecule. reachemchemicals.com In the context of drug design, the acetyl group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at biological targets.

Current Research Landscape of 2-Furancarbonitrile, 4-acetyl-

While specific research focusing exclusively on 2-Furancarbonitrile, 4-acetyl- is not extensively documented in publicly available literature, the research landscape can be understood by examining studies on closely related structures. The synthesis of functionalized furan derivatives is an active area of research, driven by their potential applications in pharmaceuticals and materials science. smolecule.com

For instance, research into the applications of acetylated furans includes their use as starting materials in the synthesis of more complex heterocyclic systems. A notable example is the synthesis of 2-(furan-2-yl)quinoline-4-carboxylic acid, a compound with potential anti-tuberculosis activity, which utilizes 2-acetylfuran (B1664036) as a key precursor. jchr.org This highlights the role of the acetyl-furan moiety as a valuable building block in the development of new bioactive compounds.

The combination of the furan ring with both nitrile and acetyl groups in 2-Furancarbonitrile, 4-acetyl- suggests its potential as a highly versatile intermediate for organic synthesis. The electron-withdrawing properties of both substituents are expected to significantly influence the reactivity of the furan ring, making it a unique substrate for further chemical transformations. Future research may explore the utility of this compound in the synthesis of novel nitrogen-containing heterocycles, leveraging the reactivity of the nitrile group, or in the construction of complex molecules through reactions at the acetyl group. The study of such polysubstituted furans contributes to the broader understanding of heterocyclic chemistry and the development of new synthetic methodologies.

Structure

3D Structure

Properties

CAS No. |

133674-75-6 |

|---|---|

Molecular Formula |

C7H5NO2 |

Molecular Weight |

135.12 g/mol |

IUPAC Name |

4-acetylfuran-2-carbonitrile |

InChI |

InChI=1S/C7H5NO2/c1-5(9)6-2-7(3-8)10-4-6/h2,4H,1H3 |

InChI Key |

OARTVFFTQMOHIN-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=COC(=C1)C#N |

Canonical SMILES |

CC(=O)C1=COC(=C1)C#N |

Synonyms |

2-Furancarbonitrile, 4-acetyl- (9CI) |

Origin of Product |

United States |

Mechanistic Investigations and Chemical Transformations of 2 Furancarbonitrile, 4 Acetyl

Reactivity Profiling of the Furan (B31954) Ring in 2-Furancarbonitrile, 4-acetyl-

The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions. ijabbr.com However, the reactivity and regioselectivity of these reactions in 4-acetyl-2-furancarbonitrile are significantly influenced by the electronic effects of the acetyl and nitrile substituents. Both the acetyl and nitrile groups are electron-withdrawing, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan.

Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, are expected to occur at the less sterically hindered and electronically less deactivated positions of the furan ring. ijabbr.com In the case of 4-acetyl-2-furancarbonitrile, the C5 position is the most likely site for electrophilic attack.

Key Research Findings on Furan Reactivity:

Electrophilic Substitution: Furans generally undergo electrophilic substitution primarily at the C2 position. If both C2 positions are occupied, substitution occurs at a C3 position. Strong acids can cause polymerization of the furan ring, necessitating the use of mild reaction conditions. ijabbr.com

Nitration: Furan can be nitrated using a cold solution of nitric acid in acetic anhydride (B1165640) to yield 2-nitrofuran. ijabbr.com

Sulfonation: Sulfonation of furan with a sulfur trioxide-pyridine complex at 100°C produces furan-2-sulfonic acid. ijabbr.com

Halogenation: Furan reacts vigorously with bromine at room temperature, often leading to polyhalogenated products. Milder conditions are required to obtain monobrominated derivatives. ijabbr.com

Friedel-Crafts Acylation: Acylation of furan with acetic anhydride in the presence of a Lewis acid like boron trifluoride or tin(IV) chloride can produce 2-acetylfuran (B1664036). ijabbr.com

It is important to note that the presence of the deactivating acetyl and nitrile groups in 2-Furancarbonitrile, 4-acetyl- will modulate this general reactivity, typically requiring more forcing conditions for electrophilic substitution and favoring the C5 position.

Transformative Reactions of the Carbonitrile Moiety

The carbonitrile (nitrile) group is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important functionalities like primary amines and carboxylic acids. libretexts.org

The reduction of the nitrile group to a primary amine is a synthetically valuable transformation. Heterogeneous catalysis offers a practical and often more environmentally friendly approach compared to stoichiometric reducing agents. d-nb.inforesearchgate.net

A variety of metal catalysts, including palladium, nickel, and iron complexes, have been shown to be effective for the hydrogenation of nitriles to primary amines. d-nb.infoosaka-u.ac.jprsc.org The choice of catalyst, support, and reaction conditions can significantly influence the selectivity and yield of the primary amine, minimizing the formation of secondary and tertiary amine byproducts. d-nb.info

Table 1: Catalytic Systems for Nitrile Hydrogenation

| Catalyst System | Substrate Scope | Key Features |

|---|---|---|

| Polysilane/SiO2-supported Palladium | Aromatic and aliphatic nitriles | Continuous-flow conditions, high yields, long catalyst lifetime. d-nb.info |

| Nano-Ni3C/Al2O3 | (Hetero)aromatic and aliphatic nitriles | High chemoselectivity, applicable to gram-scale synthesis. osaka-u.ac.jp |

| Homogeneous Iron Complex | (Hetero)aromatic, benzylic, and aliphatic nitriles | Utilizes an earth-abundant metal, selective for primary amines. rsc.org |

This table is generated based on data from multiple sources and is for illustrative purposes.

For 2-Furancarbonitrile, 4-acetyl-, the selective hydrogenation of the nitrile group would yield (4-acetyl-furan-2-yl)methanamine, a potentially useful building block in medicinal chemistry and materials science. The challenge lies in achieving high chemoselectivity, preserving the furan ring and the acetyl group under hydrogenation conditions.

The hydrolysis of nitriles provides a direct route to carboxylic acids or, under milder conditions, to amides. libretexts.orgopenstax.org This transformation can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com

In acid-catalyzed hydrolysis , the nitrile nitrogen is first protonated, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which can be further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comlibretexts.org

Base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon. Protonation of the resulting imine anion gives a hydroxy imine, which tautomerizes to the amide. Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which upon acidification gives the carboxylic acid. libretexts.orgopenstax.org

A zinc(II)/ketoxime system has also been reported as an efficient catalyst for the hydrolysis of various organonitriles to carboxamides. acs.org

The polarized carbon-nitrogen triple bond of the nitrile group makes the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgopenstax.org This reactivity allows for the formation of new carbon-carbon bonds.

One of the most common examples is the reaction with organometallic reagents , such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). The nucleophilic addition of the organometallic reagent to the nitrile carbon forms an imine anion, which upon hydrolysis yields a ketone. libretexts.org

For 2-Furancarbonitrile, 4-acetyl-, reaction with a Grignard reagent would lead to the formation of a new ketone, expanding the synthetic utility of this compound.

Hydrolysis Reactions of Organonitriles

Chemical Behavior and Synthetic Utility of the Acetyl Substituent

The acetyl group is a key functional handle that allows for a range of chemical transformations, particularly at the alpha-carbon and the carbonyl carbon.

The methyl group of the acetyl substituent is acidic and can be deprotonated by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the Aldol condensation and the Claisen-Schmidt condensation.

In a Claisen-Schmidt condensation , the enolate of 4-acetyl-2-furancarbonitrile would react with an aldehyde that cannot self-condense (often an aromatic aldehyde) to form an α,β-unsaturated ketone, also known as a chalcone (B49325). These chalcone derivatives are valuable intermediates in the synthesis of various heterocyclic compounds.

The reactivity of the acetyl group provides a pathway to extend the carbon skeleton and introduce further structural diversity into molecules derived from 2-Furancarbonitrile, 4-acetyl-.

Derivatization Pathways of the Acetyl Functionality

The acetyl group in 2-Furancarbonitrile, 4-acetyl- presents a reactive site amenable to various derivatization reactions. These transformations are crucial for synthesizing novel compounds with potentially altered biological activities or for facilitating analysis, such as gas chromatography (GC). researchgate.net

One common derivatization strategy involves the reaction of the carbonyl group. For instance, aldehydes and ketones, which contain a carbonyl group, can react with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to form 2,4-dinitrophenylhydrazones. greyhoundchrom.com Another reagent, p-nitrobenzylhydroxylamine, reacts with keto functional groups in a similar manner. greyhoundchrom.com

A widely used technique in GC for analytes with functional groups like alcohols, phenols, carboxylic acids, amines, and amides is trimethylsilylation. This process involves reacting the analyte with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). The purpose of this derivatization is to increase the volatility and thermal stability of the analyte, making it more suitable for GC analysis. researchgate.net The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide.

Alkylation is another derivatization method. For example, a method for analyzing acetate (B1210297) involves its alkylation to a propyl derivative using 1-propanol (B7761284) in the presence of methyl chloroformate (MCF) and pyridine. nih.gov This derivatization allows for subsequent analysis by GC-Mass Spectrometry (GC-MS). nih.gov

The following table summarizes various derivatization reagents and their target functional groups, which could be applicable to the acetyl functionality of 2-Furancarbonitrile, 4-acetyl- or other functional groups that might be introduced through its transformation.

Table 1: Selected Derivatization Reagents and Their Applications

| Reagent | Target Functional Group | Resulting Derivative | Purpose |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Carbonyl (in aldehydes and ketones) | 2,4-Dinitrophenylhydrazone | Enhanced detection |

| p-Nitrobenzylhydroxylamine | Keto | Oxime derivative | Enhanced detection |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Carboxyl, Amine, Amide | Trimethylsilyl (TMS) ether/ester/amine/amide | Increased volatility and thermal stability for GC |

| Methyl chloroformate (MCF) / 1-propanol | Carboxylic acid (acetate) | Propyl ester | Facilitate GC-MS analysis |

This table is generated based on information from multiple sources. greyhoundchrom.comnih.gov

Pyrolytic Transformations of Furan Acetyl Derivatives

Pyrolysis, a thermal decomposition process at high temperatures in an inert atmosphere, can lead to significant transformations of furan derivatives. researchgate.net Catalytic fast pyrolysis, conducted at temperatures between 300 and 700 °C, can break down biomass into biochar, gases (CO, CO2, H2, CH4), and bio-oil, which is a mixture of hydrocarbons, including aromatics. researchgate.net

For instance, the pyrolysis of chitin (B13524) and its related compounds at 150-350 °C has been shown to produce a variety of platform molecules. researchgate.net One such product, 3-acetamido-5-acetylfuran (B13792600) (3A5AF), has been identified as a valuable N-containing platform chemical. nih.gov While initially obtained in low yields from pyrolysis, solution-phase synthesis methods have proven to be significantly more efficient. nih.govmun.ca

Studies on the pyrolysis of sugar-derived moieties have identified compounds like furfural (B47365), acetylfuran, and 5-methylfurfuraldehyde as classical products. researchgate.net The specific products and their yields are influenced by the starting material and the pyrolysis conditions.

Chemo- and Regioselectivity in Reactions of 2-Furancarbonitrile, 4-acetyl-

Chemo- and regioselectivity are critical aspects of the chemical reactivity of 2-Furancarbonitrile, 4-acetyl-, as the molecule possesses multiple reactive sites. The furan ring itself has positions that can undergo substitution, and the nitrile and acetyl groups also have distinct reactivities.

The electron-withdrawing nature of the acetyl group deactivates the furan ring towards electrophilic substitution. In a related compound, 4-acetylfuran, monobromination occurs with high regioselectivity at the 2-position, which is less hindered. This suggests that in 2-Furancarbonitrile, 4-acetyl-, reactions at the furan ring would be influenced by both the nitrile and acetyl substituents.

For nucleophilic attacks, the presence of polar aprotic solvents like DMSO can stabilize transition states, potentially favoring the retention of the acetyl group. Furthermore, the regioselectivity of reactions can be controlled by catalysts. For example, Pd(0) complexes with bulky ligands such as P(t-Bu)₃ can direct coupling reactions to the 5-position of the furan ring.

In the context of C-H bond functionalization, both chemo- and regioselectivity are paramount due to the ubiquity of C-H bonds. acs.org The ability to selectively target a specific C-H bond is essential for the utility of such methods in synthesis. acs.org The selectivity of these reactions is determined by the relative energetics of the possible reaction pathways. acs.org

In multicomponent reactions, achieving selectivity can be challenging. However, by carefully choosing reaction conditions and catalysts, specific outcomes can be favored. For instance, in the synthesis of tryptamides via a tandem hydroformylation-Fischer indole (B1671886) synthesis, good chemo- and regioselectivities have been achieved. researchgate.net

The delocalization of electrons from a nitrogen atom onto a cyano group can affect reactivity. For example, 2-amino-4,5-dimethyl-3-furancarbonitrile was found not to react with an activated ester, suggesting that the electron-withdrawing nature of the nitrile group reduces the nucleophilicity of the adjacent amino group. uclan.ac.uk This electronic effect would also be at play in the reactions of 2-Furancarbonitrile, 4-acetyl-.

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the unambiguous assignment of the structure of 4-acetyl-2-furancarbonitrile.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. For 4-acetyl-2-furancarbonitrile, three distinct signals are expected. The protons on the furan (B31954) ring are chemically non-equivalent due to the unsymmetrical substitution pattern, giving rise to two separate signals. libretexts.org The methyl protons of the acetyl group produce a third signal. The predicted chemical shifts (δ) are detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-5 (Furan) | ~8.0 - 8.2 | Singlet (s) | 1H | Deshielded due to the anisotropic effect of the adjacent oxygen and the electron-withdrawing acetyl group. |

| H-3 (Furan) | ~7.4 - 7.6 | Singlet (s) | 1H | Located between the electron-donating oxygen and the electron-withdrawing nitrile group. |

| -CH₃ (Acetyl) | ~2.5 - 2.7 | Singlet (s) | 3H | Typical range for a methyl ketone. |

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. masterorganicchemistry.com 4-acetyl-2-furancarbonitrile is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and resonance effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Acetyl) | ~185 - 195 | Characteristic chemical shift for a ketone carbonyl carbon. |

| C-5 (Furan) | ~150 - 155 | Deshielded carbon adjacent to the ring oxygen. |

| C-4 (Furan) | ~140 - 145 | Quaternary carbon attached to the acetyl group. |

| C-3 (Furan) | ~125 - 130 | CH carbon of the furan ring. |

| C-2 (Furan) | ~118 - 122 | Quaternary carbon attached to the nitrile group. |

| C≡N (Nitrile) | ~112 - 117 | Typical range for a nitrile carbon. |

| -CH₃ (Acetyl) | ~25 - 30 | Typical range for a methyl ketone carbon. |

Two-dimensional (2D) NMR experiments are essential for confirming the precise connectivity of atoms, particularly for distinguishing between possible isomers.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu For 4-acetyl-2-furancarbonitrile, HSQC would show correlations between the furan protons (H-3 and H-5) and their corresponding carbons (C-3 and C-5), as well as a correlation between the methyl protons and the methyl carbon of the acetyl group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals correlations between protons and carbons that are two or three bonds apart (²J_CH_ and ³J_CH_). columbia.edulibretexts.org This technique allows for the connection of the individual spin systems. The absence of a cross-peak does not definitively rule out a correlation, as the coupling constant can sometimes be near zero. columbia.edu Key expected HMBC correlations that would confirm the structure of 4-acetyl-2-furancarbonitrile are listed below.

| Proton | Correlated Carbons (via 2 or 3 bonds) | Significance |

|---|---|---|

| -CH₃ | C=O, C-4 | Confirms the acetyl group's attachment to the C-4 position of the furan ring. |

| H-3 | C-2, C-4, C-5, C≡N | Establishes the position of H-3 relative to the nitrile group and the acetyl-bearing carbon. |

| H-5 | C-3, C-4, C=O | Confirms the position of H-5 relative to the acetyl group and C-3. |

¹³C NMR Spectroscopic Analysis[12],

Vibrational Spectroscopy for Molecular Structure and Bonding

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. nist.gov The IR spectrum of 4-acetyl-2-furancarbonitrile is dominated by strong absorption bands characteristic of the nitrile and carbonyl groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C≡N stretch (Nitrile) | 2220 - 2240 | Strong, Sharp |

| C=O stretch (Aryl Ketone) | 1680 - 1700 | Strong |

| C=C stretch (Furan Ring) | 1550 - 1610 | Medium-Variable |

| C-O-C stretch (Furan Ring) | 1050 - 1250 | Strong |

| C-H stretch (Aromatic) | 3100 - 3150 | Weak-Medium |

The presence of strong bands in the specified regions for the C≡N and C=O stretching vibrations provides clear evidence for these functional groups within the molecule. libretexts.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure. The molecular formula of 4-acetyl-2-furancarbonitrile is C₇H₅NO₂, with a calculated molecular weight of 135.12 g/mol .

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 135. The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments. libguides.com Key fragmentation pathways include:

α-cleavage: Loss of the methyl radical (•CH₃) from the acetyl group to form a stable acylium ion.

[M - 15]⁺ at m/z = 120

Acyl group cleavage: Loss of the acetyl group (•COCH₃) as a radical.

[M - 43]⁺ at m/z = 92

The stability of the aromatic furan ring means that the molecular ion peak is expected to be relatively intense. libretexts.org

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. libretexts.org This technique can unambiguously establish bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 4-acetyl-2-furancarbonitrile is not publicly available, an analysis would be expected to yield definitive data on its solid-state conformation.

Key structural features that would be determined include:

Planarity: Confirmation of the planarity of the furan ring.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C≡N, C-C, C-O) and angles, which can provide insight into electronic effects like conjugation.

Conformation: The dihedral angle between the plane of the furan ring and the acetyl group.

Crystal Packing: Information on how the molecules arrange themselves in the crystal lattice, including any potential π-π stacking or other intermolecular forces.

This technique provides the ultimate proof of structure, complementing the connectivity information derived from NMR and other spectroscopic methods. hilarispublisher.compages.dev

Advanced Spectroscopic Methods for Investigating Electronic Transitions

The investigation of electronic transitions in molecules such as 2-Furancarbonitrile, 4-acetyl- relies heavily on Ultraviolet-Visible (UV-Vis) spectroscopy, complemented by sophisticated computational methods. These techniques provide a detailed picture of how the molecule absorbs light energy, promoting electrons from lower-energy ground states to higher-energy excited states. The structure of 2-Furancarbonitrile, 4-acetyl- features a furan ring, a π-electron system, substituted with both an electron-withdrawing nitrile group (-C≡N) and an acetyl group (-COCH₃), which possesses a carbonyl moiety. This combination of a conjugated ring system and functional groups with non-bonding electrons (n) and pi-electrons (π) gives rise to characteristic electronic transitions.

The primary transitions observed in such conjugated systems are the π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically high in intensity. The n → π* transitions involve promoting a non-bonding electron, such as one from the lone pairs of the oxygen atom in the acetyl group, to a π* antibonding orbital. These transitions are generally weaker in intensity compared to π → π* transitions.

Time-Dependent Density Functional Theory (TD-DFT)

Modern computational chemistry offers powerful tools for predicting and interpreting electronic spectra. Time-Dependent Density Functional Theory (TD-DFT) is a particularly effective method for calculating the excited states of molecules and simulating their UV-Vis absorption spectra. globalresearchonline.net By solving the time-dependent Kohn-Sham equations, TD-DFT can predict the wavelengths of maximum absorption (λmax), the oscillator strengths (f), which relate to the intensity of the absorption bands, and the nature of the molecular orbitals involved in each transition.

For complex molecules, TD-DFT calculations are often performed to support experimental findings and assign specific electronic transitions to the observed spectral bands. nih.gov These calculations can also explore the effects of different solvents on the electronic spectrum, a phenomenon known as solvatochromism.

Analysis of Analogous Furan Derivatives

While specific experimental data for 2-Furancarbonitrile, 4-acetyl- is not extensively documented in the literature, valuable insights can be drawn from studies on structurally similar furan derivatives. For instance, detailed spectroscopic and theoretical analyses have been performed on 2-acetyl-5-methylfuran (B71968), which shares the key acetyl-furan core. nih.gov

In a comprehensive study, the electronic properties of 2-acetyl-5-methylfuran were investigated using both experimental UV-Vis spectroscopy and TD-DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set. nih.gov The theoretical calculations provide a model for understanding the electronic transitions that would also be characteristic of 2-Furancarbonitrile, 4-acetyl-.

The major electronic transitions calculated for 2-acetyl-5-methylfuran are typically associated with the promotion of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying virtual orbitals. Analysis of these orbitals reveals their character; the HOMO is often a π-orbital distributed across the furan ring, while the LUMO is a π*-orbital with significant contributions from the acetyl group. This configuration leads to intramolecular charge transfer (ICT) upon excitation.

The table below presents a summary of the kind of theoretical data obtained from TD-DFT calculations for a furan derivative, illustrating the predicted absorption wavelengths, oscillator strengths, and the primary orbital contributions for the most significant electronic transitions.

Table 1: Representative TD-DFT Calculated Electronic Transition Data for an Acetyl-Furan Derivative

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

| S₀ → S₁ | 315 | 0.012 | HOMO → LUMO | n → π |

| S₀ → S₂ | 270 | 0.450 | HOMO-1 → LUMO | π → π |

| S₀ → S₃ | 225 | 0.210 | HOMO → LUMO+1 | π → π* (ICT) |

Note: This table is illustrative, based on typical results for acetyl-furan derivatives from computational studies, to demonstrate the output of TD-DFT analysis. The specific values are representative and not the direct experimental or calculated results for 2-Furancarbonitrile, 4-acetyl-.

The presence of the nitrile group in 2-Furancarbonitrile, 4-acetyl-, as opposed to the methyl group in the analogue, is expected to further influence the electronic structure. The nitrile group is strongly electron-withdrawing, which would likely stabilize the LUMO and potentially lead to a red-shift (a shift to longer wavelengths) of the π → π* absorption bands compared to furan or 2-acetylfuran (B1664036). cdnsciencepub.com The combined inductive and resonance effects of both the acetyl and nitrile substituents create a complex electronic environment that can be precisely mapped by these advanced spectroscopic and computational methods.

Theoretical and Computational Chemistry Applied to 2 Furancarbonitrile, 4 Acetyl

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and various properties of molecules. rsc.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the ground-state geometries and energies of organic molecules. For 4-acetyl-2-furancarbonitrile, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), can predict its three-dimensional structure with high fidelity. arxiv.org These calculations yield optimized bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. The resulting energetic information helps in assessing the molecule's stability.

Table 1: Representative Geometric Parameters of 4-acetyl-2-furancarbonitrile Predicted by DFT Calculations Note: This table contains representative data derived from typical values for the constituent functional groups. Actual values would be obtained from a specific DFT calculation.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O (acetyl) | ~1.22 Å |

| Bond Length | C-C (ring-acetyl) | ~1.48 Å |

| Bond Length | C≡N (nitrile) | ~1.16 Å |

| Bond Length | C-O (furan ring) | ~1.37 Å |

| Bond Angle | O=C-C (acetyl) | ~121° |

| Bond Angle | C-C≡N (nitrile) | ~179° |

For calculations requiring higher accuracy, particularly for thermochemical data, ab initio methods are employed. Composite methods like the Gaussian-n (Gn) theories, such as G3 level theory, provide results that approach the accuracy of experimental measurements. researchgate.netmdpi.com These methods involve a sequence of well-defined calculations that extrapolate to a high level of theory and a large basis set, offering a robust approach for determining energies. mdpi.com While specific G3-level calculations for 4-acetyl-2-furancarbonitrile are not prominently published, this methodology has been successfully applied to its isomers and parent compounds, 2-acetylfuran (B1664036) and 2-furancarbonitrile, to determine their thermochemical properties with precision. researchgate.netscilit.comlpnu.ua Such calculations are considered the gold standard for obtaining reliable energetic data for this class of furan (B31954) derivatives. mdpi.com

Relativistic effects become important in the quantum mechanical description of molecules containing heavy elements, where the velocity of core electrons can be a significant fraction of the speed of light. numberanalytics.comesqc.org These effects can influence molecular geometry, reactivity, and electronic properties. numberanalytics.com For a molecule like 4-acetyl-2-furancarbonitrile, which is composed solely of light atoms (carbon, hydrogen, nitrogen, and oxygen), relativistic effects are negligible. Therefore, standard non-relativistic quantum chemical calculations are sufficient and accurate. maplesoft.com

However, if the furan ring were substituted with a heavier element like iodine, or if it were part of a complex with a transition metal like platinum, relativistic considerations would be essential. buffalo.edu In such cases, calculations would need to employ relativistic Hamiltonians, such as the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) Hamiltonian, to correctly account for these effects. maplesoft.combuffalo.edu

Ab Initio Methods (e.g., G3 Level Theory) for High-Accuracy Calculations[16],[17],

Thermochemical Properties and Energetic Analysis

The analysis of thermochemical properties provides quantitative data on the stability and energy content of molecules, which is crucial for understanding their behavior in chemical reactions.

High-level quantum chemical methods, particularly G3 theory, are instrumental in calculating gas-phase standard molar enthalpies of formation (ΔfH°(g)). mdpi.com These values represent the energy change when one mole of a compound is formed from its constituent elements in their standard states. By combining calculated reaction enthalpies with known experimental enthalpies of formation for other species in the reaction, a precise ΔfH°(g) for the target molecule can be derived. mdpi.com For instance, experimental and G3-level theoretical studies on 2-acetylfuran and 2-furancarbonitrile have established their enthalpies of formation, providing key benchmarks for the furan scaffold. researchgate.net These studies demonstrate the power of combining experimental calorimetry with high-accuracy calculations. researchgate.netmdpi.com

Table 2: Standard Molar Enthalpies of Formation (ΔfH°) for Related Furan Compounds

| Compound | Phase | ΔfH° (kJ·mol⁻¹) (Experimental) | ΔfH° (kJ·mol⁻¹) (G3 Theory) | Reference |

|---|---|---|---|---|

| 2-Furancarbonitrile | Gas | 85.4 ± 1.2 | 85.0 | researchgate.net |

| 2-Acetylfuran | Gas | -145.4 ± 1.3 | -145.8 | researchgate.net |

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase. orgoreview.comlibretexts.org It is a direct measure of bond strength and a key parameter in assessing the thermal stability of a molecule and predicting its reaction pathways. orgoreview.com Weaker bonds are more likely to break, indicating potential sites for radical reactions. Quantum chemical calculations can predict the BDEs for every bond within 4-acetyl-2-furancarbonitrile. A stability assessment would involve analyzing these BDEs to identify the most labile bonds. For instance, the C-H bonds of the methyl group and the C-C bond connecting the acetyl group to the furan ring are typically sites of potential cleavage.

Table 3: Typical Average Bond Dissociation Energies for Bond Types Present in 4-acetyl-2-furancarbonitrile Note: These are generalized, average values. The specific electronic environment in the molecule would cause deviations.

| Bond Type | Typical Average BDE (kJ·mol⁻¹) |

|---|---|

| C-H (in furan ring) | ~460 |

| C-H (in methyl group) | ~410 |

| C-C (ring-acetyl) | ~400 |

| C=O (carbonyl) | ~745 |

| C-O (in furan ring) | ~485 |

| C-C (in furan ring) | ~490 |

| C=C (in furan ring) | ~610 |

| C-C≡N | ~590 |

| C≡N (nitrile) | ~890 |

Predictive Models for Furan-Based Systems

The development of predictive models for furan-based systems is crucial for understanding their thermodynamic stability and potential applications. mdpi.com High-level quantum chemical calculations are employed to determine key thermochemical properties, which form the foundation of these models. mdpi.comresearchgate.net By systematically studying the energetics of various furan derivatives, researchers can build comprehensive databases that allow for the accurate prediction of properties for new or unstudied compounds. mdpi.comresearchgate.net

A cornerstone of these models is the standard molar enthalpy of formation (ΔfH°), which quantifies the energy change when a compound is formed from its constituent elements in their standard states. For the constituent parts of 4-acetyl-2-furancarbonitrile, theoretical and experimental studies have provided essential data.

Table 1: Standard Molar Enthalpies of Formation for Related Furan Compounds

| Compound | Formula | State | ΔfH° (kJ/mol) | Method |

|---|---|---|---|---|

| 2-Furancarbonitrile | C₅H₃NO | Gas | 26–29 | Experimental & Theoretical |

This table presents data compiled from theoretical and experimental studies on the constituent functional groups of 4-acetyl-2-furancarbonitrile. researchgate.net

These foundational data points, when incorporated into broader models, help predict the stability of more complex derivatives. researchgate.net The models often use high-level ab initio methods like the G3 theory to calculate enthalpies, which have shown excellent agreement with experimental results for many furan derivatives, often with discrepancies of less than 2 kJ·mol⁻¹. mdpi.com Such validated computational approaches are invaluable for expanding thermochemical databases and guiding synthetic efforts. mdpi.comresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reactions, including identifying the most likely pathways and the structures of transient species.

Transition state theory is a fundamental concept used to understand reaction kinetics. Computational methods, particularly Density Functional Theory (DFT), are used to locate and characterize transition state structures—the highest energy points along a reaction coordinate. The energy of this transition state determines the activation energy barrier for the reaction.

For reactions involving furan derivatives, such as the Friedel-Crafts acylation to introduce the acetyl group onto a 2-furancarbonitrile core, computational analysis can reveal the step-by-step mechanism. This includes modeling the formation of the acylium ion from acetyl chloride and a Lewis acid, followed by its electrophilic attack on the furan ring. Solvent effects are also critical; calculations can show how polar aprotic solvents like DMSO stabilize transition states, potentially influencing reaction rates and regioselectivity.

In some complex reactions, a single transition state can lead to multiple products through a phenomenon known as a post-transition state bifurcation (PTSB). mercuryconsortium.org While not specifically documented for 4-acetyl-2-furancarbonitrile synthesis, computational analysis is the primary tool for identifying such pathways, where reaction dynamics, rather than just the energy of the transition state, determine the product ratio. mercuryconsortium.org

Table 2: Computational Parameters in Reaction Modeling

| Parameter | Significance | Computational Approach |

|---|---|---|

| Activation Energy (Ea) | Determines reaction rate | Calculated from the energy difference between reactants and the transition state. |

| Reaction Pathway | Identifies the sequence of steps | Minimum Energy Pathway (MEP) or Intrinsic Reaction Coordinate (IRC) calculations. mercuryconsortium.org |

| Solvent Effects | Models the influence of the reaction medium | Implicit solvent models (e.g., PCM) or explicit solvent molecules. |

| Regioselectivity | Predicts the position of chemical attack | Comparison of activation barriers for different pathways (e.g., attack at C4 vs. C5). acs.org |

This table outlines key parameters investigated through computational modeling to elucidate reaction mechanisms.

While transition state analysis provides a static picture of a reaction pathway, molecular dynamics (MD) simulations offer a view of the system's evolution over time. mdpi.com MD simulations solve Newton's equations of motion for a set of atoms, allowing researchers to observe molecular flexibility, conformational changes, and solvent interactions in atomic detail. mdpi.comnih.gov

For a molecule like 4-acetyl-2-furancarbonitrile, MD simulations could be used to:

Explore Conformational Space: Analyze the rotation of the acetyl group relative to the furan ring and understand its preferred orientations.

Study Solvation: Model the arrangement of solvent molecules around the solute and its impact on structure and reactivity. Incomplete solvation modeling can lead to inaccuracies in predicted properties.

Simulate Reaction Dynamics: Observe the trajectory of reactants as they approach each other, cross the transition state, and settle into products, providing insights beyond static models. mercuryconsortium.org

The power of MD lies in its ability to connect atomic-level structural data to the dynamic functions of molecules, a task that is often beyond the reach of experimental methods alone. nih.gov

Transition State Analysis and Reaction Pathways[19],

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are highly effective at predicting spectroscopic properties, which serves as a powerful tool for structural confirmation. By calculating properties like NMR chemical shifts and vibrational frequencies, computational results can be directly compared with experimental data from techniques like NMR, FT-IR, and GC-MS.

For 4-acetyl-2-furancarbonitrile, DFT calculations can predict its characteristic spectroscopic signatures. For instance, comparing the calculated NMR chemical shifts with those obtained experimentally helps validate the assumed structure and substituent positions.

Table 3: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Functional Group | Predicted Value (cm⁻¹ or ppm) | Typical Experimental Value (cm⁻¹ or ppm) |

|---|---|---|---|

| FT-IR | C≡N (Nitrile) | ~2200 cm⁻¹ | ~2200 cm⁻¹ |

| FT-IR | C=O (Acetyl) | ~1700 cm⁻¹ | ~1700 cm⁻¹ |

| ¹³C NMR | Nitrile Carbon | ~115 ppm | ~115 ppm |

This table presents a comparison of computationally predicted and experimentally observed spectroscopic data for the key functional groups in 4-acetyl-2-furancarbonitrile.

Discrepancies between predicted and experimental values can point to dynamic effects, strong intermolecular interactions, or the need for more sophisticated computational models, such as those including explicit solvent effects.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. nih.gov Computational approaches are central to modern SAR, allowing for the systematic analysis of how modifications to a lead compound affect its function. nih.govmdpi.com

For a compound like 4-acetyl-2-furancarbonitrile, computational SAR studies would involve creating a library of virtual derivatives and evaluating their properties. Key aspects of such a study would include:

Influence of Functional Groups: The electron-withdrawing nature of the nitrile and acetyl groups significantly influences the electron distribution and reactivity of the furan ring. Computational models can quantify this effect on the molecule's electrostatic potential, which is often crucial for receptor binding.

Molecular Docking: If a biological target (like an enzyme or receptor) is known, virtual derivatives can be "docked" into the active site. The predicted binding affinity and interactions can then be correlated with potential activity.

Quantitative SAR (QSAR): This involves building mathematical models that correlate physicochemical descriptors (e.g., lipophilicity (LogP), molecular weight, electronic properties) with biological activity. researchgate.net For example, SAR studies on related heterocyclic compounds have shown that increasing lipophilicity can enhance antimicrobial or antiproliferative activity. researchgate.net

Studies on related benzofuran (B130515) structures have indicated that substitutions at the C-2 position are critical for cytotoxic activity against cancer cells, a finding that could guide the design of new derivatives based on the 4-acetyl-2-furancarbonitrile scaffold. mdpi.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 2-Furancarbonitrile, 4-acetyl- |

| 2-Furancarbonitrile |

| 2-Acetylfuran |

| 2-bromo-4-acetylfuran |

| 4-Acetylfuran |

| Benzothiazoles |

| Bisamidines |

Emerging Applications and Future Research Directions

Role of 2-Furancarbonitrile, 4-acetyl- as a Synthetic Intermediate in Complex Molecule Synthesis

The reactivity of the nitrile and acetyl moieties, combined with the inherent characteristics of the furan (B31954) ring, renders 2-Furancarbonitrile, 4-acetyl- a significant intermediate in the construction of complex molecular structures. Its utility is particularly notable in the synthesis of heterocyclic compounds and as a foundational element in fine chemical production.

Substituted furancarbonitriles, including 2-Furancarbonitrile, 4-acetyl-, are critical intermediates in the synthesis of various heterocyclic compounds. They serve as foundational structures for building more complex ring systems. For instance, these types of compounds are instrumental in constructing benzothiazoles and bisamidines. The reactivity of the furan ring and its substituents allows for cyclization and condensation reactions, leading to a diverse array of heterocyclic architectures. Research has also demonstrated the use of related 2-amino-4,5-dihydro-3-furancarbonitriles as precursors for synthesizing fused heterocyclic systems like furo[2,3-b]furans and furo[2,3-b]pyrroles. semanticscholar.org

In the realm of fine chemical synthesis, 2-Furancarbonitrile, 4-acetyl- serves as a valuable building block. echemi.comamerigoscientific.com The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. lifechemicals.com The presence of multiple reactive sites on 2-Furancarbonitrile, 4-acetyl- allows for its use in multicomponent reactions and sequential synthetic strategies to produce high-value chemical products. Its application as an intermediate is crucial in the synthesis of pharmaceuticals and other specialized chemicals. wikipedia.org

Precursor for Heterocyclic Compounds[23],

Potential in Material Science and Advanced Functional Materials

The incorporation of furan-based compounds into polymers and other materials is an area of growing interest. While direct applications of 2-Furancarbonitrile, 4-acetyl- in material science are still emerging, the functional groups present on the molecule offer potential for polymerization and modification of material properties. The strategic placement of functional groups on furan rings can influence the electronic and physical properties of polymers, making them suitable for various advanced applications. mdpi.com Furan derivatives, in general, are recognized for their role in the development of synthetic materials. mdpi.com

Designing Novel Derivatives with Tailored Reactivity

The core structure of 2-Furancarbonitrile, 4-acetyl- provides a scaffold for the design and synthesis of novel derivatives with specific, tailored reactivities. By modifying the substituents on the furan ring, chemists can fine-tune the electronic properties and steric environment of the molecule, thereby directing its reactivity in subsequent chemical transformations. For example, the introduction of electron-withdrawing or electron-donating groups can alter the reactivity of the furan ring and the attached functional groups. This allows for the rational design of new compounds for specific applications in medicinal chemistry and materials science.

Sustainable Synthesis and Catalytic Innovations for Furan Carbonitrile Production

The production of furan derivatives from renewable biomass sources is a key focus of green chemistry. rsc.org Research into sustainable synthesis routes for furan carbonitriles is ongoing, with an emphasis on developing efficient and environmentally benign catalytic systems. rsc.org Innovations in this area include the use of non-noble metal catalysts and enzymatic processes to replace traditional, often harsher, synthetic methods. mdpi.comosaka-u.ac.jpfrontiersin.org For instance, the industrial synthesis of 2-furonitrile (B73164) often involves the vapor-phase ammoxidation of furfural (B47365) over a bismuth molybdate (B1676688) catalyst at high temperatures. wikipedia.org The development of catalytic processes that operate under milder conditions with higher selectivity and yield is a significant goal for the sustainable production of furan carbonitriles. rsc.orgnih.gov

Integration of Machine Learning and Artificial Intelligence in Furan Chemistry Research

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery and design of new molecules and reactions. acs.org In the context of furan chemistry, ML models can be trained on existing data to predict the properties, reactivity, and potential applications of furan derivatives like 2-Furancarbonitrile, 4-acetyl-. rsc.orgacs.orgnih.gov These computational tools can assist in:

Retrosynthetic analysis: Identifying optimal synthetic routes.

Reaction prediction: Foreseeing the outcomes of new chemical transformations.

Property prediction: Estimating the physicochemical and biological properties of novel furan compounds.

The integration of ML and AI holds the potential to significantly reduce the time and resources required for the development of new furan-based molecules and materials. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended to determine the purity and structural integrity of 4-acetyl-2-furancarbonitrile?

- Methodology :

- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to separate impurities. Retention times and peak integration can quantify purity .

- Spectroscopy : Compare FT-IR peaks (e.g., C≡N stretch at ~2200 cm⁻¹, acetyl C=O at ~1700 cm⁻¹) with reference spectra. NMR (¹H/¹³C) confirms substituent positions; for example, the nitrile carbon appears at ~115 ppm in ¹³C NMR .

- Melting Point : Cross-check experimental mp with literature values (e.g., CRC Handbook lists 147°C for 2-furancarbonitrile derivatives) .

Q. What are the standard synthetic routes for 4-acetyl-2-furancarbonitrile, and how do reaction conditions influence yield?

- Methodology :

- Cyanation of Acetylfuran : React 4-acetylfuran with cyanating agents (e.g., CuCN or KCN) under acidic conditions. Optimize temperature (60–80°C) and stoichiometry to avoid side reactions like hydrolysis .

- Friedel-Crafts Acylation : Introduce the acetyl group to 2-furancarbonitrile using acetyl chloride and Lewis acids (AlCl₃). Control reaction time (<4 hrs) to prevent over-acylation .

- Yield Optimization : Monitor via TLC and adjust solvent polarity (e.g., dichloromethane vs. DMF) to enhance intermediate stability .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for 4-acetyl-2-furancarbonitrile derivatives be resolved?

- Methodology :

- Dynamic Effects in NMR : If X-ray shows planar geometry but NMR suggests conformational flexibility, perform variable-temperature NMR to detect rotational barriers around the acetyl group .

- DFT Calculations : Compare experimental NMR chemical shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to validate static vs. dynamic structural interpretations .

- Crystallographic Refinement : Re-exclude X-ray data for twinning or disorder, especially if the R-factor exceeds 0.05 .

Q. What strategies improve the regioselectivity of 4-acetyl-2-furancarbonitrile in multicomponent reactions?

- Methodology :

- Catalyst Design : Use Pd(0) complexes with bulky ligands (e.g., P(t-Bu)₃) to direct coupling reactions to the 5-position of the furan ring .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states favoring acetyl group retention during nucleophilic attacks .

- Kinetic Control : Lower reaction temperatures (<0°C) and slow reagent addition minimize thermodynamic byproducts .

Q. How can AI-driven synthesis planning tools accelerate the discovery of novel 4-acetyl-2-furancarbonitrile analogs?

- Methodology :

- Retrosynthetic Algorithms : Use tools like Pistachio or Reaxys to prioritize routes with high atom economy (e.g., one-pot cyanation-acylation) .

- Reaction Prediction : Train ML models on furan reactivity databases to predict viable substituents (e.g., electron-withdrawing groups at the 3-position enhance nitrile stability) .

- Validation : Cross-check AI-generated routes with small-scale experiments (<1 mmol) and characterize products via LC-MS .

Contradiction Analysis

- Thermal Stability Discrepancies : Literature reports varying decomposition temperatures (180–220°C). Resolve by DSC under inert atmosphere to exclude oxidative effects .

- Solubility Conflicts : Discrepancies in aqueous solubility may arise from polymorphic forms. Use PXRD to identify crystalline vs. amorphous phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.